molecular formula C40H77O10P B10828545 ALEC-dipalmitoylphosphatidylglycerol

ALEC-dipalmitoylphosphatidylglycerol

Cat. No.: B10828545
M. Wt: 749.0 g/mol
InChI Key: PAZGBAOHGQRCBP-UHFFFAOYSA-N
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Description

ALEC-dipalmitoylphosphatidylglycerol is a phospholipid compound that plays a crucial role in various biological processes. It is a type of phosphatidylglycerol where both acyl groups are palmitoyl. This compound is significant in the study of pulmonary surfactants and liposomal formulations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ALEC-dipalmitoylphosphatidylglycerol typically involves the esterification of glycerol with palmitic acid. The reaction is catalyzed by enzymes such as phospholipase A2 and lyso-phosphatidylcholine acyltransferase . The process includes deacylation and reacylation steps, which are crucial for the formation of the final product.

Industrial Production Methods

Industrial production of this compound involves large-scale enzymatic reactions under controlled conditions. The use of bioreactors ensures the efficient production of the compound with high purity. The reaction conditions, including temperature, pH, and enzyme concentration, are optimized to maximize yield .

Chemical Reactions Analysis

Types of Reactions

ALEC-dipalmitoylphosphatidylglycerol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its functionality in different applications .

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under mild conditions to prevent degradation of the compound .

Major Products Formed

The major products formed from the reactions of this compound include modified phospholipids with altered acyl chains. These products have enhanced properties, making them suitable for specific applications in medicine and industry .

Mechanism of Action

The mechanism of action of ALEC-dipalmitoylphosphatidylglycerol involves its interaction with cell membranes. The compound integrates into the lipid bilayer, altering its fluidity and permeability. This integration affects various cellular processes, including signal transduction and membrane fusion . The molecular targets of this compound include membrane proteins and enzymes involved in lipid metabolism .

Properties

IUPAC Name

[1-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] octadec-9-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H77O10P/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-40(44)50-38(36-49-51(45,46)48-34-37(42)33-41)35-47-39(43)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,37-38,41-42H,3-16,19-36H2,1-2H3,(H,45,46)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAZGBAOHGQRCBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCC=CCCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H77O10P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

749.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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